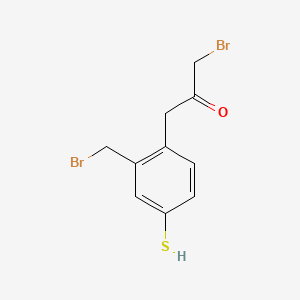
1-(3-Methoxyphenyl)-3-methylcyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxyphenyl)-3-methylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a methoxyphenyl group and a carboxylic acid group
Vorbereitungsmethoden
The synthesis of 1-(3-Methoxyphenyl)-3-methylcyclobutane-1-carboxylic acid typically involves several steps:
Synthetic Routes: The preparation often begins with the formation of the cyclobutane ring, followed by the introduction of the methoxyphenyl group and the carboxylic acid group. Common synthetic routes include cycloaddition reactions and Friedel-Crafts acylation.
Reaction Conditions: These reactions are usually carried out under controlled conditions, such as specific temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
1-(3-Methoxyphenyl)-3-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed depend on the type of reaction and the specific conditions employed. For example, oxidation may yield ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(3-Methoxyphenyl)-3-methylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(3-Methoxyphenyl)-3-methylcyclobutane-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: These interactions can affect various biochemical pathways, influencing processes such as cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
1-(3-Methoxyphenyl)-3-methylcyclobutane-1-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-Methoxyphenyl)-3-methylcyclobutane-1-carboxylic acid and 1-(3-Hydroxyphenyl)-3-methylcyclobutane-1-carboxylic acid share structural similarities.
Uniqueness: The presence of the methoxy group at the 3-position of the phenyl ring and the specific substitution pattern on the cyclobutane ring confer unique chemical and biological properties to this compound.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C13H16O3 |
|---|---|
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
1-(3-methoxyphenyl)-3-methylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O3/c1-9-7-13(8-9,12(14)15)10-4-3-5-11(6-10)16-2/h3-6,9H,7-8H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
NGOIFEGXJOEOQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C1)(C2=CC(=CC=C2)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


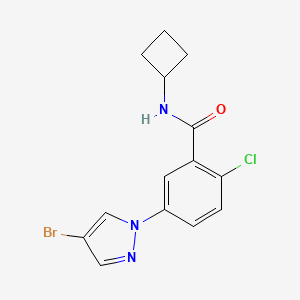



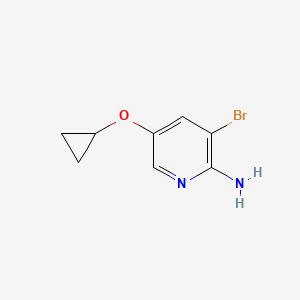
![4,9-Dibromo-6,7-bis(4-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B14056677.png)

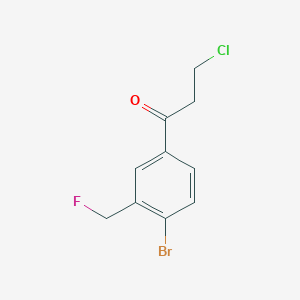
![Methoxy(phenyl)[tris(trimethylsilyl)methyl]silanol](/img/structure/B14056692.png)

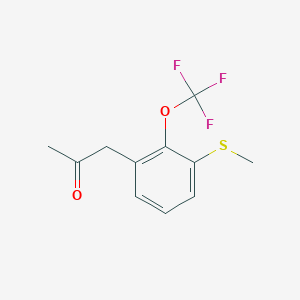
![[2-Chloro-4-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14056703.png)

